1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine
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Overview
Description
1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 5-chloro-2-aminothiazole with ethyl chloroacetate, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Scientific Research Applications
1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms by binding to their ribosomal subunits. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole moiety, used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C5H7ClN2S |
---|---|
Molecular Weight |
162.64 g/mol |
IUPAC Name |
1-(5-chloro-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H7ClN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3 |
InChI Key |
IKCZECQCSFJWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(S1)Cl)N |
Origin of Product |
United States |
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